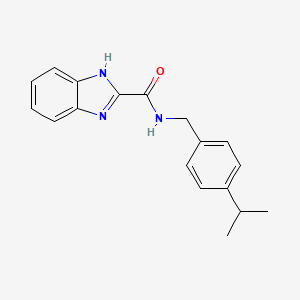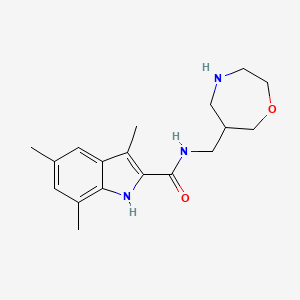![molecular formula C23H31N3O2 B5558486 3-(3-羟基-3-甲基丁基)-N-[2-(4-甲基-5,6,7,8-四氢-2-喹唑啉基)乙基]苯甲酰胺](/img/structure/B5558486.png)
3-(3-羟基-3-甲基丁基)-N-[2-(4-甲基-5,6,7,8-四氢-2-喹唑啉基)乙基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]benzamide is a compound related to the quinazoline family. Quinazolines are heterocyclic compounds that have been studied for various applications in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of compounds related to this chemical often involves reactions of anthranilamides with isocyanates or other reagents. For instance, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, a similar compound, was achieved from anthranilamide and 2-chloroethyl isocyanate either by reflux in methanol or stirring at room temperature in acetonitrile, leading to intermediate compounds which were subsequently cyclized (Chern et al., 1988).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be complex, often involving multi-step reactions and formation of intermediate products. The structure often includes a quinazoline ring attached to various substituents which define the properties and reactivity of the compound.
Chemical Reactions and Properties
Quinazoline derivatives can undergo various chemical reactions, leading to a range of products. For example, the reaction of 2-(methylamino) benzamide with levulinic acid can lead to tetrahydropyrrolo[2,1-b]quinazoline-1,9-diones (Yamato & Takeuchi, 1982). These reactions are typically influenced by the substituents on the quinazoline ring.
科学研究应用
合成和衍生化
喹唑啉酮衍生物的合成涉及各种反应和修饰,以探索其生物活性。Ozaki 等人(1983 年)描述了 2-乙氧羰基烷基-1-取代-4(1H)-喹唑啉酮的衍生化,产生了具有潜在生物活性的化合物 (Ozaki, Yamada, & Oine, 1983)。类似地,El-hashash 等人(2016 年)开发了一种以 6-碘-2-异丙基-4H-3,1-苯并噁嗪-4-酮为构建模块合成新化合物的的方法,扩大了具有生物学重要性的杂环化合物库 (El-hashash, El-Naggar, El‐Bordany, Marzouk, & Nawar, 2016)。
抗癌活性
探索喹唑啉酮和苯甲酰胺衍生物的抗癌活性是一个重要的研究领域。El-hashash 等人(2018 年)合成了一系列这些衍生物,评估了它们对癌细胞系的抗增殖活性,一些化合物显示出与阿霉素相当的强效活性 (El-hashash, Salem, & Ali Mohamed Al-Mabrook, 2018)。
抗菌和抗炎活性
苯并噁嗪酮和喹唑啉酮衍生物的抗菌和抗炎活性也已得到研究。El-hashash 等人(2016 年)报道了这些化合物的合成和评估,显示出与标准药物相当的显著活性 (El-hashash, Azab, Abd El-Aziz Faty, & Amr, 2016)。
除草剂评估
对喹唑啉-4-酮衍生物除草剂潜力的研究表明,这些化合物对某些植物物种表现出高水平的植物毒性。Aibibuli 等人(2012 年)讨论了 4H-3,1-苯并噁嗪-4-酮和 3H-喹唑啉-4-酮的合成和除草剂评估,将它们确定为潜在的植物激素抑制剂 (Aibibuli, Wang, Tu, Huang, & Zhang, 2012)。
属性
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-16-19-9-4-5-10-20(19)26-21(25-16)12-14-24-22(27)18-8-6-7-17(15-18)11-13-23(2,3)28/h6-8,15,28H,4-5,9-14H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCLQFWODCEWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)CCNC(=O)C3=CC=CC(=C3)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5558414.png)
![(3S*,4R*)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5558415.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide](/img/structure/B5558417.png)
![3-(2-methylphenyl)-1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5558431.png)


![3-(2-methylphenyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B5558445.png)

![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558456.png)
![N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5558457.png)
![4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5558465.png)
![methyl {[2-nitro-4-(1-piperidinylcarbonyl)phenyl]thio}acetate](/img/structure/B5558476.png)
![N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5558492.png)